N-Trityltyrosine

Description

Contextualization of N-Trityltyrosine as a Protected Amino Acid Derivative

This compound is a specialized chemical compound derived from L-tyrosine, a proteinogenic amino acid. In this derivative, the alpha-amino group (Nα) of the tyrosine molecule is covalently bonded to a trityl (triphenylmethyl, Trt) group. This modification categorizes this compound as a protected amino acid. The primary function of the trityl group is to act as a temporary shield for the reactive amino group, preventing it from participating in unintended chemical reactions during complex multi-step syntheses. peptide.com

The use of such protecting groups is a cornerstone of modern peptide chemistry. ru.nl In the stepwise construction of a peptide chain, it is essential to ensure that only the desired carboxyl and amino groups react to form a peptide bond. By protecting the N-terminus of an amino acid like tyrosine, chemists can selectively activate its C-terminus for coupling with another amino acid. Once the desired bond is formed, the protecting group can be removed to allow the next amino acid to be added to the growing peptide chain. ru.nlnih.gov this compound, often with additional protection on its phenolic side chain (e.g., as N-Trt-Tyr(tBu)-OH), is specifically designed for incorporation into peptide sequences under controlled conditions. csic.esresearchgate.net

Foundational Importance of the Trityl Protecting Group in Organic Synthesis

The trityl (Trt) group is a bulky triphenylmethyl moiety that holds significant importance as a protecting group in organic synthesis, particularly for amines, alcohols, and thiols. Its utility is rooted in several key characteristics. Firstly, its large steric hindrance effectively prevents the protected functional group from reacting. peptide.com Secondly, and most crucially for its application in peptide synthesis, the Trt group is highly acid-labile. peptide.comiris-biotech.de It can be cleaved under very mild acidic conditions, such as treatment with dilute trifluoroacetic acid (TFA) or even acetic acid, which leaves more robust acid-labile protecting groups, like the tert-butyl (tBu) group, intact. csic.esiris-biotech.de

This differential stability allows for "orthogonal" protection strategies, where different protecting groups can be removed selectively without affecting others in the same molecule. csic.essigmaaldrich.com The Trt/tBu protection scheme provides a milder alternative to the widely used Fmoc/tBu strategy in Solid-Phase Peptide Synthesis (SPPS), which requires a base (piperidine) for Nα-deprotection. csic.esresearchgate.netiris-biotech.de Avoiding basic conditions can be advantageous for synthesizing sensitive peptides, such as glyco- or phosphopeptides, which may be unstable in the presence of piperidine (B6355638). csic.esresearchgate.net The stability of the trityl cation formed upon cleavage is a key factor in its high acid sensitivity. sigmaaldrich.com

| Protecting Group | Abbreviation | Typical Deprotection Reagent(s) | Key Characteristics |

| Trityl | Trt | Dilute Trifluoroacetic Acid (TFA), Acetic Acid | Very acid-labile, bulky, allows for mild deprotection conditions. csic.esiris-biotech.de |

| 9-Fluorenylmethoxycarbonyl | Fmoc | 20% Piperidine in DMF | Base-labile, standard for Nα-protection in SPPS. sigmaaldrich.comiris-biotech.de |

| tert-Butyloxycarbonyl | Boc | Strong acids (e.g., neat TFA, HF) | Acid-labile, requires stronger acid for cleavage than Trt. peptide.comiris-biotech.de |

| tert-Butyl | tBu | Strong acids (e.g., TFA) | Used for side-chain protection, stable to piperidine. iris-biotech.de |

Overview of Key Research Areas Pertaining to this compound

Research involving this compound and its derivatives spans several distinct areas of chemical science, primarily leveraging the unique properties of the trityl protecting group.

Solid-Phase Peptide Synthesis (SPPS) A major application of this compound is as a building block in SPPS. Researchers have developed methods for preparing various Nα-Trt-amino acids, including N-Trt-Tyr(tBu)-OMe, and incorporating them into peptide chains. csic.esresearchgate.net This strategy is particularly valuable because the Trt group can be removed under exceptionally mild acidic conditions (e.g., 1% TFA in dichloromethane), which preserves sensitive side-chain protecting groups and is compatible with hyper-acid-labile resins like 2-chlorotrityl resin. csic.esiris-biotech.desigmaaldrich.com This approach facilitates the synthesis of complex and delicate biomolecules that might be degraded by the harsher reagents used in standard Boc/Bzl or Fmoc/tBu strategies. csic.esresearchgate.net Studies have detailed the synthesis and hydrolysis of N-Trt-amino acid methyl esters to yield the free acids needed for peptide coupling. csic.es

Synthesis of Radiopharmaceuticals A highly significant research area involves the use of a specific derivative, (2S)-O-(2-tosyloxyethyl)-N-trityl-tyrosine-tert-butyl ester (TET), as a precursor for the radiosynthesis of O-(2-[18F]-fluoroethyl)-L-tyrosine ([18F]FET). snmjournals.orglumiprobe.comamazonaws.com [18F]FET is a crucial amino acid tracer used in positron emission tomography (PET) for the imaging of brain tumors. snmjournals.orglumiprobe.com The synthesis involves a nucleophilic substitution reaction where the tosyloxy group of the TET precursor is replaced by the radionuclide [18F]fluoride, followed by the acidic hydrolysis of both the N-trityl and the tert-butyl ester protecting groups. snmjournals.orgd-nb.info Extensive research has focused on automating and optimizing this two-step, one-pot synthesis to achieve high, reproducible radiochemical yields and purity suitable for clinical applications. amazonaws.comresearchgate.net

| Precursor | Product | Synthesis Steps | Typical Yield (Decay Corrected) | Reference |

| (2S)-O-(2-tosyloxyethyl)-N-trityl-tyrosine-tert-butyl ester (TET) | O-(2-[18F]-fluoroethyl)-L-tyrosine ([18F]FET) | 1. Nucleophilic [18F]fluorination2. Acid Hydrolysis (Deprotection) | ~40% | snmjournals.orgamazonaws.com |

| Mannose triflate | [18F]FDG | 1. Nucleophilic [18F]fluorination2. Acid Hydrolysis | Not specified | d-nb.info |

Crystal Engineering and Supramolecular Chemistry The bulky, rigid nature of the trityl group has been exploited in the field of crystal engineering. This compound and related N-tritylated amino acids have been shown to form inclusion compounds, which are crystal structures where a "host" molecule (the trityl compound) forms a cavity that traps a "guest" molecule. springerprofessional.deresearchgate.net This property is useful for molecular recognition, the separation of structural isomers, and optical resolution. researchgate.net Research has demonstrated that salts formed between this compound and tert-butylamine (B42293) can selectively include specific enantiomers of guest molecules, such as 1-(1-naphtyl)ethanol, with high enantioselectivity. springerprofessional.deresearchgate.net The trityl group acts as a tool to guide the formation of these complex crystalline architectures. springerprofessional.de

Current State of Research and Emerging Perspectives

The current research landscape for this compound continues to evolve. In radiopharmacy, the focus remains on refining the automated synthesis of [18F]FET to improve reliability, yield, and accessibility for clinical PET imaging. amazonaws.comwisc.edu This includes optimizing reaction parameters like temperature and time for both the fluorination and deprotection steps. snmjournals.orgamazonaws.com

In peptide chemistry, the N-Trt protection strategy represents an ongoing effort to develop milder and more efficient synthesis protocols. While not as widespread as the Fmoc/tBu method, it holds a niche but important role for the assembly of peptides containing sensitive functionalities. csic.esresearchgate.net Future work may focus on expanding the library of N-Trt-amino acids and integrating this methodology into automated synthesis platforms.

An emerging perspective is the broader application of the trityl group as a "crystal engineering tool." springerprofessional.de The ability of this compound and similar molecules to direct the formation of specific supramolecular structures through molecular recognition is a promising avenue for developing new materials, chiral separation technologies, and systems for studying non-covalent interactions. researchgate.net This research highlights a shift from viewing the trityl group merely as a protector to recognizing its active role in constructing ordered molecular assemblies.

Structure

3D Structure

Properties

CAS No. |

86967-53-5 |

|---|---|

Molecular Formula |

C28H25NO3 |

Molecular Weight |

423.5 g/mol |

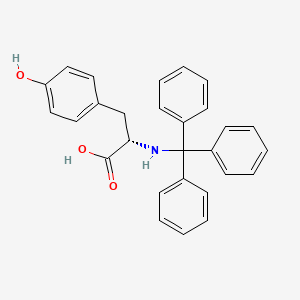

IUPAC Name |

(2S)-3-(4-hydroxyphenyl)-2-(tritylamino)propanoic acid |

InChI |

InChI=1S/C28H25NO3/c30-25-18-16-21(17-19-25)20-26(27(31)32)29-28(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-19,26,29-30H,20H2,(H,31,32)/t26-/m0/s1 |

InChI Key |

GGAGAEQYRWDHFB-SANMLTNESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CC4=CC=C(C=C4)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for N Trityltyrosine and Its Chemical Precursors

Classical Stepwise Synthesis Protocols

The synthesis of N-Trityltyrosine is typically achieved through a classical, multi-step approach in solution. This method involves the sequential protection of the reactive functional groups of the parent amino acid, tyrosine. The process ensures that subsequent reactions, such as peptide bond formation, can occur at the desired position without unintended side reactions. The general strategy involves three main stages: initial protection of the carboxylic acid, followed by protection of the alpha-amino group, and culminating in the selective deprotection of the carboxyl group.

Esterification of the Carboxyl Functionality of Tyrosine

The first step in the classical synthesis is the protection of the carboxyl group of tyrosine, which is typically converted into an ester. This transformation temporarily masks the acidity of the carboxyl group and prevents it from interfering with subsequent reactions, particularly the N-tritylation step. A common method for this esterification is the Fischer-Speier esterification, where the amino acid is treated with an alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com

For instance, L-tyrosine can be converted to its methyl ester hydrochloride by reacting it with thionyl chloride in methanol. google.com In this procedure, thionyl chloride reacts with methanol to form hydrogen chloride in situ, which acts as the acid catalyst, and methyl chloride. The reaction is typically heated to reflux to drive it to completion. google.com The resulting product, tyrosine methyl ester, is often isolated as a stable hydrochloride salt.

| Reactants | Reagents/Solvents | Product | Key Conditions | Yield | Purity | Ref. |

| L-Tyrosine | Methanol, Thionyl Chloride | L-Tyrosine methyl ester hydrochloride | Ice bath during addition, then reflux | 97.2% | 99.3% | google.com |

This initial esterification is crucial as it yields a key intermediate, the tyrosine ester, which is the direct precursor for the subsequent N-tritylation reaction.

N-Tritylation of the Amino Group

With the carboxyl group protected as an ester, the alpha-amino group of the tyrosine ester is then protected with a trityl (triphenylmethyl, Tr) group. The trityl group is a bulky protecting group that is introduced by reacting the amino acid ester with trityl chloride (triphenylmethyl chloride). total-synthesis.comuoa.gr The reaction is carried out in the presence of a base, such as triethylamine (B128534) or pyridine, which serves to neutralize the hydrochloric acid generated during the reaction. uoa.gr

The typical procedure involves dissolving the amino acid ester hydrochloride in a suitable solvent like chloroform (B151607), adding the base, followed by the addition of trityl chloride. uoa.gr The bulky nature of the trityl group allows for the selective protection of primary amines. total-synthesis.com The resulting N-trityl-tyrosine ester is then isolated from the reaction mixture.

| Starting Material | Reagents | Solvent | Product | Ref. |

| Glycine methyl ester hydrochloride | Trityl chloride, Triethylamine | Chloroform | N-Tritylglycine methyl ester | uoa.gr |

| Amino acid benzyl (B1604629) esters | Trityl chloride, Diethylamine | Chloroform | N-Tritylamino acid benzyl ester | uoa.gr |

This step yields a fully protected tyrosine derivative, with both the amino and carboxyl termini masked.

Hydrolytic Cleavage of the Carboxyl Ester

The final step in the synthesis of this compound is the selective removal of the ester protecting group from the carboxyl terminus, a process known as hydrolysis or saponification. This step regenerates the free carboxyl group, yielding the desired final product. uoa.gr

In some synthetic schemes, particularly those for radiolabeled compounds, a tert-butyl ester is used, which is subsequently cleaved under acidic conditions using reagents like trifluoroacetic acid (TFA). snmjournals.orgsnmjournals.orgamazonaws.com

Mechanistic Investigations of Protection Reactions

Understanding the mechanisms of the protection reactions is fundamental to optimizing reaction conditions and minimizing side products. Both the esterification and tritylation reactions proceed through well-defined mechanistic pathways.

Esterification Reaction Mechanisms

The acid-catalyzed esterification of tyrosine's carboxyl group, or Fischer esterification, is a nucleophilic acyl substitution reaction. doubtnut.com The mechanism involves several equilibrium steps: masterorganicchemistry.commasterorganicchemistry.com

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.combyjus.com

Nucleophilic Attack : The alcohol (e.g., methanol) acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer : A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups of the tetrahedral intermediate. This converts one of the hydroxyl groups into a good leaving group (water). masterorganicchemistry.combyjus.com

Elimination of Water : The lone pair of electrons on the remaining hydroxyl group pushes down to reform the carbonyl group, leading to the elimination of a water molecule. This results in a protonated ester.

Deprotonation : The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

All steps in the Fischer esterification are reversible, and the reaction is driven to completion by using an excess of the alcohol, which often serves as the solvent. masterorganicchemistry.com

Tritylation Reaction Mechanisms

The N-tritylation of the amino group of the tyrosine ester does not follow a direct Sɴ2 pathway, as the central carbon of trityl chloride is a quaternary carbon, making backside attack sterically impossible. total-synthesis.com Instead, the reaction proceeds via an Sɴ1 (Substitution Nucleophilic Unimolecular) mechanism . total-synthesis.com

The key steps of the Sɴ1 mechanism for tritylation are:

Formation of a Stable Carbocation : In the presence of a polar solvent, trityl chloride ionizes to form a highly stable triphenylmethyl cation (trityl cation) and a chloride ion. The stability of this carbocation is due to the extensive resonance delocalization of the positive charge over the three phenyl rings. total-synthesis.com

Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the planar trityl cation. This step forms the new carbon-nitrogen bond. total-synthesis.com

Deprotonation : The resulting protonated amine is then deprotonated by a base present in the reaction mixture (e.g., triethylamine or pyridine) to give the final neutral N-tritylated product and the ammonium (B1175870) salt of the base.

The Sɴ1 nature of this reaction is a cornerstone of trityl group chemistry, explaining its reactivity and conditions required for its introduction. total-synthesis.com

Expedited and Optimized Synthetic Strategies

One-pot synthesis represents a highly efficient approach, combining multiple reaction steps into a single procedure without the isolation of intermediates. This minimizes solvent waste, reduces purification efforts, and saves time. While a direct one-pot N-tritylation followed by a separate deprotection is more common, methodologies that combine protection and selective deprotection in a single pot are highly sought after.

A notable one-pot method for the initial N-tritylation of amino acids involves the use of trimethylsilyl (B98337) esters as transient intermediates. In this procedure, the amino acid, such as tyrosine, is first silylated to enhance its solubility and reactivity in organic solvents. Subsequent treatment with trityl chloride and a base leads to the formation of the N-trityl derivative. Mild hydrolysis then removes the silyl (B83357) ester, yielding the N-trityl amino acid. This approach avoids the harsher conditions required for the saponification of alkyl esters. researchgate.net

Selective deprotection can also be integrated into a one-pot sequence. For instance, after a full tritylation of tyrosine to yield Trt-Tyr(Trt)-OTrt, selective Nα-detritylation can be achieved by carefully controlling the reaction conditions, such as using dilute solutions of trifluoroacetic acid (TFA). thieme-connect.de This allows for the isolation of the side-chain protected this compound derivative.

| Reaction Step | Reagents and Conditions | Purpose | Reference |

| Silylation (in-situ) | Trimethylsilyl chloride (TMSCl), Triethylamine (Et3N) in CHCl3 | Forms a soluble silyl ester intermediate. | researchgate.net |

| N-Tritylation | Trityl chloride (Trt-Cl) | Protects the α-amino group. | researchgate.net |

| Mild Hydrolysis | Aqueous workup | Removes the silyl ester to yield N-Trityl amino acid. | researchgate.net |

| Selective Detritylation | 1% TFA in CH2Cl2, 0 °C | Selectively removes the Nα-trityl group in the presence of an O-trityl group. | thieme-connect.deiris-biotech.de |

This table illustrates a conceptual one-pot sequence for protection and selective deprotection based on established chemical principles.

Solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides by anchoring the growing peptide chain to an insoluble resin support, which simplifies the purification process to simple filtration and washing steps. walshmedicalmedia.comuci.edu The 2-chlorotrityl chloride (2-CTC) resin is particularly well-suited for the synthesis of this compound precursors and protected peptides due to its high acid lability, which allows for the cleavage of the product under very mild conditions, preserving acid-sensitive side-chain protecting groups. walshmedicalmedia.comunirioja.esmdpi.com

The general protocol for loading the first amino acid, such as Fmoc-Proline, onto a 2-CTC resin involves reacting the N-Fmoc protected amino acid with the resin in the presence of a hindered base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (B109758) (DCM). uinjkt.ac.id After the initial loading, unreacted sites on the resin are "capped," typically with methanol, to prevent side reactions in subsequent steps. uci.edu The Fmoc protecting group is then removed with a solution of piperidine (B6355638) in dimethylformamide (DMF) to expose the free amine for the next coupling cycle. uinjkt.ac.id This methodology can be adapted for the synthesis of precursors by attaching a suitably protected tyrosine derivative to the resin, which can then be further modified or elongated.

General Protocol for Loading an Amino Acid onto 2-Chlorotrityl Chloride Resin:

| Step | Procedure | Reagents/Solvents | Purpose | Reference |

| 1. Resin Swelling | The 2-CTC resin is swollen in an appropriate solvent. | DCM or DMF | To allow reagents to access the reactive sites within the polymer matrix. | uci.edu |

| 2. Amino Acid Attachment | The N-protected amino acid is dissolved with DIPEA and added to the swollen resin. The mixture is agitated. | Fmoc-AA-OH, DIPEA, DCM | To form a covalent ester linkage between the amino acid's carboxyl group and the resin. | uinjkt.ac.id |

| 3. Capping | Methanol is added to the resin to react with any remaining chlorotrityl groups. | Methanol | To block unreacted sites and prevent the formation of deletion sequences. | uci.edu |

| 4. Washing | The resin is washed sequentially with different solvents. | DCM, DMF, Isopropanol | To remove excess reagents and by-products. | walshmedicalmedia.com |

| 5. Fmoc Deprotection | The resin is treated with a piperidine solution to remove the Fmoc group. | 20% Piperidine in DMF | To expose the N-terminal amine for the next coupling step. | uinjkt.ac.id |

The optimization of reaction parameters is critical for maximizing the yield and purity of this compound and its derivatives, thereby minimizing difficult purifications and reducing costs. Key variables that are often adjusted include the choice of solvent, catalyst, temperature, and reaction time.

For instance, in the modification of tyrosine derivatives, solvent choice can have a profound impact on reaction efficiency. A study on the phosphorylation of a tyrosine dipeptide revealed that switching the solvent from a standard polar solvent to tert-butyl methyl ether (TBME) significantly improved the reaction yield from 23% to 73%. chemrxiv.org Further optimization by adding imidazole (B134444) as a basic additive boosted the yield to 90%. chemrxiv.org

Similarly, in the trifluoromethylthiolation of tyrosine derivatives, the choice of acid catalyst and temperature was crucial. While BF3·OEt2 was ineffective, trifluoromethanesulfonic acid (TfOH) significantly improved the reaction conversion. nih.gov Increasing the reaction temperature to 50 °C allowed for the exclusive formation of the desired product in high yield. nih.gov These examples underscore the importance of systematic screening of reaction conditions.

Illustrative Data for Reaction Optimization of Tyrosine Modification:

| Entry | Solvent | Catalyst/Additive | Temperature (°C) | Yield (%) | Reference |

| 1 | DMF | Photocatalyst | Room Temp | 23 | chemrxiv.org |

| 2 | TBME | Photocatalyst | Room Temp | 73 | chemrxiv.org |

| 3 | TBME | Photocatalyst + Imidazole | Room Temp | 90 | chemrxiv.org |

| 4 | DCM | BF3·OEt2 | Room Temp | Low Conversion | nih.gov |

| 5 | DCM | TfOH (1.5 equiv) | Room Temp | 79 | nih.gov |

| 6 | DCE | TfOH (2.5 equiv) | 50 | 90 | nih.gov |

This table presents a compilation of optimization data from different modification reactions of tyrosine derivatives to illustrate the impact of reaction parameters.

Synthesis of Functionally Modified this compound Derivatives

The synthesis of functionally modified this compound derivatives expands the utility of this compound in various applications, from drug discovery to materials science. Modifications can be introduced at the phenolic hydroxyl group or the carboxylic acid terminus.

For example, O-alkylated this compound derivatives are important precursors for radiolabeled tracers used in positron emission tomography (PET) imaging. The synthesis of O-(2-[18F]fluoroethyl)-N-trityl-L-tyrosine-tert-butyl ester serves as a key intermediate for the production of [18F]FET, a widely used PET tracer for brain tumor imaging. mdpi.com

Deprotection Chemistry of the Trityl Group in N Trityltyrosine

Acid-Mediated Deprotection Processes

Acid-mediated cleavage is the most common method for the removal of the trityl protecting group. This process relies on the formation of a highly stabilized trityl cation. The conditions can be finely tuned, ranging from strong Brønsted acids to various Lewis acids, to achieve selective deprotection.

Application of Brønsted Acids for Trityl Cleavage

The cleavage of the N-Trityl bond in N-Trityltyrosine is readily accomplished using Brønsted acids. total-synthesis.comgoogle.com The significant acid sensitivity of the trityl ether means it can be hydrolyzed by very mild acidic reagents. thieme-connect.de For instance, the O-trityl protection on tyrosine can be removed with reagents such as a solution of 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (CH2Cl2) or a mixture of acetic acid/trifluoroethanol/CH2Cl2. thieme-connect.de This high degree of acid lability distinguishes the trityl group from other protecting groups like the tert-butyl (tBu) ether, which requires stronger acidic conditions, such as 50% TFA, for cleavage. thieme-connect.de

The mechanism of deprotection with a Brønsted acid involves the protonation of the ether oxygen, which weakens the C-O bond and facilitates its fragmentation to release the deprotected hydroxyl group and the trityl cation. total-synthesis.com

| Brønsted Acid Reagent | Typical Conditions | Selectivity Note | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | 1% TFA in CH2Cl2 | Cleaves Trityl group without affecting tert-butyl based protection. | thieme-connect.de |

| Acetic Acid (AcOH) | AcOH/Trifluoroethanol/CH2Cl2 (2:2:6) | Mild conditions suitable for sensitive peptides. | thieme-connect.de |

| Formic Acid | Used for deprotection in the presence of TBS ethers. | Allows for orthogonal deprotection schemes. | total-synthesis.com |

Utilization of Lewis Acids in Deprotection

Lewis acids provide an alternative, often milder, pathway for trityl group removal. total-synthesis.com The mechanism involves the coordination of the Lewis acid to the lone pair of electrons on the ether oxygen, which, similar to protonation, facilitates the cleavage of the O-C bond. total-synthesis.com An efficient, high-yield deprotection of O-trityl hydroxylamine (B1172632) derivatives has been demonstrated using Lewis acids. nih.gov A key advantage of this method is its compatibility with other acid-labile protecting groups, such as N-Boc and O-TBS, which remain intact under these mild conditions. nih.gov This tolerance is crucial for complex syntheses requiring orthogonal protection strategies. nih.gov

Role and Stability of the Intermediate Trityl Cation

The deprotection of the trityl group, whether by Brønsted or Lewis acids, proceeds via the formation of a triphenylmethyl cation, commonly known as the trityl cation. total-synthesis.com This carbocation is exceptionally stable due to the extensive resonance delocalization of the positive charge over the three phenyl rings. Its stability is a key thermodynamic driver for the cleavage reaction. total-synthesis.com

Compared to other carbocations generated during peptide synthesis deprotection, such as the tert-butyl cation from Boc or tBu groups, the trityl cation is less electrophilic. thieme-connect.de Despite its relative stability, the cation is still a reactive electrophile that can lead to undesired side reactions if not properly managed. total-synthesis.com The release of the trityl cation can be monitored spectrophotometrically around 460 nm, providing a useful method for tracking the progress of the deprotection reaction in real-time. sigmaaldrich.com

Strategies Employing Scavengers to Mitigate Side Reactions

During acid-mediated deprotection, the generated trityl cations can react with nucleophilic amino acid residues within the peptide sequence. sigmaaldrich.comru.nl Residues such as tryptophan, methionine, tyrosine, and cysteine are particularly susceptible to alkylation by these cations, leading to the formation of undesired peptide side products. thieme-connect.desigmaaldrich.com

To prevent these side reactions, nucleophilic reagents known as "scavengers" are added to the cleavage cocktail. total-synthesis.comsigmaaldrich.com These scavengers effectively trap the reactive cations as they are formed. sigmaaldrich.com A widely used and effective scavenger is triisopropylsilane (B1312306) (TIS), which acts as a hydride donor, irreversibly reducing the trityl cation. thieme-connect.denih.gov This not only prevents retritylation but also drives the cleavage equilibrium towards the deprotected product. thieme-connect.denih.gov Other common scavengers include ethanedithiol (EDT), water, and thioanisole, often used in combination cocktails like Reagent K (TFA/water/phenol/thioanisole/EDT). sigmaaldrich.com

| Scavenger | Function | Targeted Side Reaction | Reference |

|---|---|---|---|

| Triisopropylsilane (TIS) | Hydride donor to reduce carbocations. | Prevents re-alkylation by trityl and tert-butyl cations. | thieme-connect.denih.gov |

| Ethanedithiol (EDT) | Excellent scavenger for t-butyl cations; assists in trityl removal from cysteine. | Prevents acid-catalyzed oxidation of tryptophan. | sigmaaldrich.com |

| Water | Acts as a scavenger in many cleavage cocktails (e.g., TFA/TIS/water). | Quenches various cationic species. | sigmaaldrich.com |

| Thioanisole | Component of Reagent K. | Traps carbocations. | sigmaaldrich.com |

Reductive Methodologies for Trityl Group Removal

While acidolysis is the standard method, reductive cleavage offers an alternative strategy. A room-temperature deprotection method for trityl ethers, amines, and thioethers has been developed that couples metal acid catalysis (using HgCl2 or Hg(OAc)2) with sodium borohydride (B1222165) reduction. researchgate.netnih.gov This reductive detritylation promptly cleaves trityl thioethers. researchgate.netnih.gov In contrast, O-Trityl and N-Trityl bonds are typically broken by strong Brønsted acids. researchgate.netnih.gov Other research has shown the reductive deprotection of N-tritylamines using lithium powder and a catalytic amount of naphthalene. researchgate.net The borane–trimethylamine complex has also been noted as a reagent for the reductive deprotection of N-tritylamines. researchgate.net

Orthogonal Protecting Group Strategies in Conjunction with Trityl

Orthogonal protection is a strategy that allows for the selective removal of one protecting group in the presence of others by using specific, non-interfering reaction conditions. organic-chemistry.orgnumberanalytics.com The unique acid lability of the trityl group makes it an excellent component in such strategies. thieme-connect.de

The N-trityl group can be cleaved under very mild acidic conditions (e.g., 1% TFA) that leave more robust, acid-labile groups, such as tert-butyl (tBu) ethers and tert-butyloxycarbonyl (Boc) groups, completely intact. thieme-connect.depeptide.com This differential stability is the foundation of its use in orthogonal schemes. thieme-connect.de For example, a peptide can be synthesized on a solid support with a tyrosine residue protected with a trityl group, while other residues like lysine (B10760008) or aspartic acid are protected with Boc or tBu groups, respectively. The trityl group on tyrosine can be selectively removed on-resin to allow for specific modifications at that site, such as phosphorylation, sulfation, or glycosylation, before the final cleavage of the peptide from the resin and removal of the remaining protecting groups with strong acid. thieme-connect.de This approach allows for the synthesis of both the modified and unmodified peptide from a single synthetic batch. thieme-connect.de

Compatibility and Selectivity with Boc and Fmoc Protecting Groups

In peptide synthesis and the construction of complex organic molecules, the concept of "orthogonality" is crucial. iris-biotech.de Orthogonal protecting groups are sets of groups that can be removed under distinct chemical conditions, allowing for the selective demasking of one functional group while others remain protected. iris-biotech.deorganic-chemistry.org The trityl group's compatibility with the widely used tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protecting groups is a key feature of its utility.

The Fmoc group is fundamentally different from Trt and Boc as it is base-labile, typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.org Conversely, both Trt and Boc groups are acid-labile. However, they exhibit significantly different degrees of acid lability. The Trityl group is exceptionally sensitive to acid and can be cleaved under very mild acidic conditions that leave the more robust Boc group intact. sigmaaldrich.com The Boc group requires much stronger acidic conditions for its removal, such as concentrated trifluoroacetic acid (TFA). americanpeptidesociety.org

This differential stability forms the basis of a highly selective and orthogonal protection strategy:

Fmoc vs. Trt: Complete orthogonality exists. The base-labile Fmoc group can be removed without affecting the acid-labile Trt group.

Boc vs. Trt: These groups are quasi-orthogonal. sigmaaldrich.com Selective deprotection is possible due to the significant difference in acid lability. The Trt group can be cleaved with very dilute acid, while the Boc group remains, a process known as differential deprotection.

Table 1: Comparison of Deprotection Conditions for Common Protecting Groups

| Protecting Group | Abbreviation | Cleavage Condition | Stability |

|---|---|---|---|

| Fluorenylmethyloxycarbonyl | Fmoc | 20% Piperidine in DMF | Stable to acid |

| tert-Butyloxycarbonyl | Boc | ~50-95% TFA in DCM | Stable to base |

Differential Deprotection in Multifunctional Molecular Architectures

The ability to selectively remove the trityl group from a tyrosine residue in the presence of other protected amino acids is essential for creating complex, multifunctional molecules like branched or cyclic peptides. In a typical solid-phase peptide synthesis (SPPS) scenario using an Fmoc/tBu strategy, a peptide might be assembled with an N-terminal Fmoc group, various side chains protected with acid-labile groups (like tBu for Asp, Glu, Ser, Thr), and a tyrosine residue protected with a Trityl group on its phenolic oxygen (O-Trt) or amino group (N-Trt). iris-biotech.desigmaaldrich.com

Consider a synthetic scheme for a modified peptide where selective manipulation of the tyrosine side chain is required. The peptide could be synthesized on a solid support with:

An N-terminal Fmoc group.

A lysine residue protected with a Boc group, Fmoc-Lys(Boc)-OH. peptide.com

A tyrosine residue protected with a Trityl group, Fmoc-Tyr(Trt)-OH.

The differential deprotection sequence would proceed as follows:

Step 1 (Chain Elongation): The N-terminal Fmoc group is repeatedly removed with piperidine to allow for the coupling of the next amino acid in the sequence. Both the Lys(Boc) and Tyr(Trt) side chains remain fully protected.

Step 2 (Selective Side-Chain Deprotection): After peptide assembly, the resin-bound peptide is treated with a very mild acid solution, such as 1-2% TFA in dichloromethane (DCM). sigmaaldrich.com These conditions are sufficient to cleave the highly acid-sensitive Trityl group from the tyrosine side chain, while the more acid-stable Boc group on the lysine residue remains intact. The now-free functional group on tyrosine can undergo further specific reactions, such as phosphorylation, sulfation, or attachment of another molecular fragment.

Step 3 (Final Deprotection): Finally, the peptide is treated with a strong acid cocktail, typically 95% TFA with scavengers, to simultaneously cleave the Boc protecting group from lysine and release the completed peptide from the solid support resin. sigmaaldrich.com

This stepwise, selective deprotection highlights the strategic advantage of using the Trityl group in concert with other protecting groups to build sophisticated molecular architectures.

Conditions for Mild Deprotection in Sensitive Molecular Systems

The primary advantage of the trityl group is its lability under exceptionally mild acidic conditions, which is crucial when working with sensitive substrates that might be damaged by harsh reagents. The standard method for Trityl group removal involves treatment with a low concentration of trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (DCM). sigmaaldrich.com

A key consideration during acid-mediated deprotection is the management of the carbocation generated upon cleavage (the trityl cation). This reactive electrophile can cause side reactions, such as the alkylation of sensitive residues like tryptophan or reattachment to the deprotected functional group. thermofisher.com To prevent this, "scavengers" are added to the cleavage cocktail. These are compounds that readily react with and quench the carbocation. A common and effective scavenger is triisopropylsilane (TIS). sigmaaldrich.com

Research has identified several cocktails for mild and efficient deprotection of Trityl and related acid-sensitive groups. The choice of reagent can be tailored to the specific requirements of the molecule being synthesized.

Table 2: Reagent Cocktails for Mild Deprotection of the Trityl Group

| Reagent System | Typical Conditions | Purpose | Reference |

|---|---|---|---|

| TFA / TIS / DCM | 1% TFA, 1-5% TIS in DCM | Standard mild deprotection with scavenging | sigmaaldrich.com |

| TFA / Water / DCM | 1% TFA, 5% H₂O in DCM | Scavenger-free alternative for some substrates | |

| Acetic Acid / TFE / DCM | 80% AcOH, TFE, DCM | Very mild protic acid conditions |

Note: TFE = Trifluoroethanol, HFIP = Hexafluoroisopropanol, TES = Triethylsilane. Conditions may need to be optimized based on the specific substrate.

The ability to fine-tune the deprotection conditions by adjusting acid concentration and selecting appropriate scavengers makes the this compound moiety a versatile component in the synthesis of delicate and complex molecular targets.

Applications of N Trityltyrosine in Peptide and Protein Chemistry Research

Engagement in Enzyme Mechanism Elucidation

Understanding how enzymes function at a molecular level is a fundamental goal of biochemistry and is crucial for drug development. numberanalytics.comitmedicalteam.pl Enzyme-activated probes are powerful tools for this purpose, designed to produce a detectable signal upon interaction with a specific enzyme. thermofisher.comnih.govrsc.org These probes often consist of a recognition site specific to the target enzyme, a linker, and a reporter moiety like a fluorophore. nih.gov

While N-Trityltyrosine itself is primarily a synthetic building block, its derivatives can be incorporated into peptides that act as substrates or probes for enzymes, particularly proteases. The tyrosine residue is frequently involved in enzyme-substrate interactions. By strategically placing an this compound or a related modified tyrosine within a peptide sequence, researchers can create tools to study enzyme kinetics and specificity. For example, a peptide containing a modified tyrosine could be synthesized to probe the active site of a specific kinase or phosphatase. nih.gov The trityl group, or other modifications at the N-terminus or the tyrosine side chain, can be used to alter the peptide's binding affinity or its processing by the enzyme, providing insights into the enzyme's mechanism of action. numberanalytics.comthno.org

For instance, a peptide probe could be designed where cleavage by a target enzyme unmasks a group that triggers a fluorescent signal. The synthesis of such a complex probe would rely on the principles of orthogonal protection, where a derivative like this compound could play a role in the controlled assembly of the peptide backbone.

Role in the Study of Protein-Ligand Interactions

The study of protein-ligand interactions is fundamental to understanding virtually all biological processes and is a cornerstone of drug discovery. semanticscholar.org These interactions are governed by a variety of non-covalent forces and are characterized by high specificity and affinity. semanticscholar.org The process by which proteins bind to ligands can be described by models such as "induced fit" or "conformational selection". nih.gov Researchers employ numerous experimental and computational methods, including Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), to characterize the thermodynamics and kinetics of these binding events. semanticscholar.orgnumberanalytics.com

While not a universally common probe, this compound and its derivatives serve a specialized role in this area, primarily by leveraging the distinct properties of the trityl group. The large, hydrophobic triphenylmethyl (trityl) group can be used to investigate the steric and hydrophobic constraints of protein binding pockets.

Key Research Findings:

Molecular Recognition and Enantioselectivity: Research has shown that the bulky trityl group can facilitate molecular recognition. For instance, salts formed between this compound and tert-butylamine (B42293) have been observed to form inclusion crystals, selectively incorporating other molecules. In one study, these crystals showed high enantioselectivity in binding with 1-(1-naphtyl)ethanol. researchgate.net This capacity for selective inclusion highlights how the defined structure of this compound can be used to create specific microenvironments that mimic aspects of a protein's active site, allowing for the study of chiral recognition phenomena.

Probing Binding Site Architecture: By incorporating this compound into a peptide or small molecule ligand, researchers can probe the spatial dimensions of a protein's binding site. The trityl group acts as a bulky reporter; successful binding indicates that the receptor site can accommodate a large, rigid substituent, while a lack of binding can imply steric hindrance. This information is valuable for mapping the topography of active sites and guiding the design of ligands with improved fit and specificity.

Computational Modeling: In computational studies like molecular docking, this compound can be used as a ligand to simulate interactions with a target protein. numberanalytics.com These simulations help predict binding modes and affinities, and the trityl group's rigidity and well-defined shape can simplify the conformational search, providing clearer insights into potential binding orientations.

The table below summarizes the physicochemical properties of the trityl group that are exploited in studying protein-ligand interactions.

| Property of Trityl Group | Relevance in Protein-Ligand Interaction Studies |

| Steric Bulk | Acts as a probe for the size and shape of binding pockets. |

| Hydrophobicity | Facilitates interactions with nonpolar regions within an active site. |

| Chemical Inertness | Provides a stable, non-reactive scaffold for the ligand. |

| Rigidity | Reduces the conformational flexibility of the ligand, simplifying binding analysis. |

Development of Protected Tyrosine Residues for Peptide Modification

The synthesis of peptides is a stepwise process that requires the temporary masking of reactive functional groups to prevent unwanted side reactions. nih.gov This is achieved through the use of protecting groups. spcmc.ac.in In Solid-Phase Peptide Synthesis (SPPS), the two most common strategies are the Boc/Bzl and the Fmoc/tBu methods, which differ in the protecting groups used for the temporary Nα-amino group and the permanent side-chain groups. peptide.com

This compound is a key example of a protected amino acid derivative used in peptide synthesis. The trityl (Trt) group serves as a temporary protecting group for the α-amino (Nα) function of tyrosine. csic.esresearchgate.net

Research Findings on this compound in Peptide Synthesis:

Mild Cleavage Conditions: The trityl group is highly acid-labile and can be removed under very mild acidic conditions, such as dilute trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or with other weak acids. csic.esresearchgate.net This mild removal is advantageous as it preserves the integrity of sensitive peptide sequences and other protecting groups that require stronger acids for cleavage, such as the tert-butyl (tBu) group. iris-biotech.de

Orthogonality: The ability to selectively remove one type of protecting group in the presence of others is known as orthogonality. iris-biotech.de The Trt group's sensitivity to mild acid makes it orthogonal to base-labile groups like Fmoc and to protecting groups that are cleaved by very strong acids or hydrogenation. This allows for complex synthetic schemes, including the on-resin modification of side chains. sigmaaldrich.com

Synthesis of Protected Derivatives: For practical use in SPPS, this compound itself is often further modified. For instance, to protect the tyrosine side-chain hydroxyl group and the C-terminal carboxyl group, derivatives like N-Trt-Tyr(tBu)-OMe (N-α-Trityl-O-tert-butyl-Tyrosine methyl ester) are synthesized. csic.esresearchgate.net The tert-butyl group on the side chain is stable to the mild conditions used to remove the Nα-Trt group but is cleaved during the final deprotection step with strong TFA. iris-biotech.de

Application in SPPS Protocols: The use of Nα-Trt amino acids has been demonstrated in solid-phase protocols. For example, N-Trt-Tyr(tBu) has been successfully incorporated into peptide sequences using standard coupling reagents like DIPC/HOBt or HATU/DIEA. csic.esresearchgate.net This establishes the practical utility of this compound derivatives in routine peptide synthesis.

The table below outlines the conditions for the use of the N-Trityl protecting group in peptide synthesis.

| Parameter | Description | Reference |

| Group Protected | α-Amino (Nα) group of an amino acid. | csic.esresearchgate.net |

| Introduction | Reaction of the amino acid with trityl chloride in the presence of a base. | csic.esresearchgate.net |

| Cleavage Conditions | Mildly acidic conditions (e.g., 1% TFA in DCM, acetic acid). | csic.esresearchgate.netiris-biotech.de |

| Compatibility | Compatible with Fmoc/tBu and other strategies requiring orthogonal protection. | csic.esiris-biotech.de |

| Common Derivative | N-Trt-Tyr(tBu)-OH for use in SPPS. | csic.esresearchgate.net |

N Trityltyrosine in Supramolecular Chemistry and Chiral Recognition

Design and Formation of Inclusion Compounds

Inclusion compounds are chemical complexes where one chemical entity, the "host," forms a cavity or lattice that entraps another molecule, the "guest." wikipedia.orgiscnagpur.ac.in The formation of these compounds is driven by non-covalent interactions such as van der Waals forces and hydrogen bonding. numberanalytics.comiscnagpur.ac.in N-Trityltyrosine and its derivatives have proven to be effective hosts for the formation of such inclusion compounds. researchgate.netnih.gov

This compound as a Chiral Host Matrix

This compound serves as an effective chiral host, capable of forming crystalline lattices with cavities that can accommodate guest molecules. The presence of both hydrogen bond donors and acceptors, alongside a sterically demanding and hydrophobic trityl group, facilitates the creation of structural voids within its crystals. nih.gov These voids can then be filled by suitable guest molecules, leading to the formation of inclusion compounds. nih.gov

Research has demonstrated that N-tritylated amino acids, including tyrosine derivatives, have a strong aptitude for forming inclusion compounds. researchgate.net Specifically, N-triphenylacetyl-l-tyrosine, a closely related amide, has been shown to form various multicomponent crystals where it acts as the chiral host. mdpi.com The enantiopurity of the host molecule is not always a prerequisite, as racemic forms have also been observed to form inclusion compounds, sometimes as solid solutions of enantiomers. researchgate.netmdpi.com The bulky nature of the trityl group is a key factor, promoting the formation of these crystalline voids that are essential for host-guest chemistry. nih.gov

Elucidation of Host-Guest Interactions within Inclusion Crystals

The stability and selectivity of the inclusion compounds formed by this compound are governed by a network of specific non-covalent interactions between the host and the guest molecules. X-ray crystallography has been a crucial technique for elucidating the precise nature of these interactions. researchgate.netnih.gov

In the crystal structures of N-triphenylacetyl-l-tyrosine solvates, the host molecules are interconnected through O-H···O hydrogen bonds. nih.gov For instance, in solvates with methanol (B129727) and ethanol (B145695), the amide NH group of the host can participate in hydrogen bonding. mdpi.com However, in many other structures, a key observation is that the amide N-H group does not form intermolecular hydrogen bonds, a phenomenon attributed to the steric hindrance of the bulky trityl group. researchgate.netnih.govmdpi.com This leaves other functional groups on the host, such as carbonyl and hydroxyl groups, available to interact with guest molecules. researchgate.net

The interactions stabilizing the host-guest complex are diverse and can include:

Hydrogen Bonds: Classical O-H···O and O-H···N hydrogen bonds are commonly observed. mdpi.com

π-Interactions: The multiple aromatic rings of the trityl group and the tyrosine side chain can participate in π-π stacking and C-H···π interactions. researchgate.netnih.gov

Van der Waals Forces: These non-specific forces contribute significantly to the stabilization of the guest within the host's cavity. numberanalytics.comwikipedia.org

For example, in the inclusion compounds formed with various organic diamines, the primary interaction is often a strong hydrogen bond between the carboxylic acid of the tyrosine moiety and the nitrogen atoms of the guest. mdpi.com In solvates with halogenated solvents like chloroform (B151607) and dichloromethane (B109758), channels are formed between the host molecules, which are then filled by the solvent guest molecules. nih.gov

Enantioselective Discrimination and Resolution Methodologies

Chiral recognition, the ability of a chiral molecule to differentiate between the enantiomers of another chiral compound, is a fundamental process in biochemistry and a key goal in synthetic chemistry. mdpi.comnih.govrsc.org this compound-based systems have shown remarkable efficacy in enantioselective recognition and separation.

Mechanisms of Chiral Recognition in Solid-State Systems

In the solid state, chiral recognition by a host like this compound is based on the differential stability of the diastereomeric complexes formed between the chiral host and each enantiomer of the chiral guest. The three-point interaction model provides a conceptual framework for understanding this phenomenon, where a minimum of three points of interaction between the host and one enantiomer of the guest leads to a more stable complex compared to the other enantiomer. nih.gov

The specific mechanisms in this compound inclusion crystals involve a combination of factors. The defined geometry of the cavities within the host lattice, created by the specific packing of the this compound molecules, imposes significant steric constraints on the potential guest molecules. For a chiral guest, one enantiomer may fit more snugly or form more favorable interactions (e.g., hydrogen bonds, van der Waals contacts) within the chiral cavity than the other, leading to its preferential inclusion. researchgate.net The combination of hydrogen bonding, steric fit, and other non-covalent interactions within the well-defined chiral environment of the crystal lattice is responsible for the observed enantioselectivity. researchgate.net

High Enantioselectivity in Guest Encapsulation

This compound derivatives have demonstrated high enantioselectivity in the inclusion of chiral guest molecules, particularly alcohols. A notable example involves salts formed between this compound and an achiral amine, such as tert-butylamine (B42293). These salts act as effective chiral hosts for the resolution of racemic alcohols.

Research has shown that the tert-butylammonium (B1230491) salt of this compound can include various 1-arylethanols with significant enantiomeric excess (ee). dokumen.pub A particularly high level of selectivity was achieved for the inclusion of 1-(1-naphthyl)ethanol, where the (R)-enantiomer was preferentially included with an impressive 96% ee. researchgate.netresearchgate.net This high degree of selectivity underscores the efficacy of the chiral cavity created by the self-assembly of the this compound salt in differentiating between enantiomers.

The table below summarizes the enantioselective inclusion of various chiral alcohols by tert-butylammonium this compound salts, highlighting the preferential inclusion of the (R)-enantiomer in most cases.

| Guest Alcohol | Enantiomeric Excess (ee) | Predominant Configuration |

| 1-Phenylethanol | 46% | R |

| 1-(1-Naphthyl)ethanol | 96% | R |

| 1-(2-Tolyl)ethanol | 56% | R |

| 1-(3-Tolyl)ethanol | 53% | R |

| 1-(4-Tolyl)ethanol | 3% | R |

| Data sourced from references dokumen.pubresearchgate.net |

Trityl Moiety as a Crystal Engineering Tool

The triphenylmethyl (trityl) group is not merely a passive bulky substituent; it is an active and versatile tool in crystal engineering. researchgate.netnih.govnih.gov Its presence on the this compound molecule profoundly influences the solid-state packing and is directly responsible for many of the compound's useful supramolecular properties.

One of the most significant roles of the trityl group is as a "supramolecular protecting group." researchgate.netmdpi.comnih.gov Its large size effectively shields the adjacent amide N-H group, preventing it from participating in the typical N-H···O=C hydrogen bonds that are common in the crystal structures of secondary amides. researchgate.netmdpi.comacs.org This preclusion of strong, directional hydrogen bonds involving the amide proton allows for the formation of more open, porous structures and enables other, weaker interactions to direct the crystal packing. researchgate.netnih.gov

Strategic Suppression of Intermolecular Hydrogen Bonding Interactions

A key feature of the trityl group in N-tritylated amino acids is its ability to sterically hinder and suppress typical intermolecular hydrogen bonding interactions. rsc.orgmdpi.com In many amide-containing molecules, intermolecular N-H···O=C hydrogen bonds are a dominant feature, leading to the formation of networks like tapes or sheets. researchgate.net However, the sheer bulk of the trityl group can prevent the close approach of molecules, thereby precluding the formation of these hydrogen bonds. rsc.orgnih.gov

For instance, in studies of N-triphenylacetyl-L-tyrosine, it was observed that the amide N-H group does not participate in intermolecular hydrogen bonding. researchgate.net This suppression of expected hydrogen bonds is a direct consequence of the steric hindrance provided by the trityl moiety. This effect has been noted in various trityl-containing compounds, including secondary chiral triphenylacetic acid amides, ureas, and thioureas, where the trityl group effectively acts as a supramolecular protecting group for the N-H functionality. rsc.orgresearchgate.netrsc.org This strategic suppression is a powerful tool in crystal engineering, as it allows for the control and design of crystal packing by favoring other, weaker interactions. researchgate.netnih.gov

Modulation of Crystal Packing and Supramolecular Assembly

By suppressing strong, directional hydrogen bonds, the trityl group on this compound modulates crystal packing and directs supramolecular assembly through weaker, less directional forces like van der Waals interactions and C-H···π interactions. acs.orgnih.gov The bulky and hydrophobic nature of the trityl group can lead to the formation of structural voids within the crystal lattice. researchgate.net These voids can then be filled by guest solvent molecules, leading to the formation of inclusion compounds. researchgate.netmdpi.com

N-tritylated amino acids, including derivatives of tyrosine, have demonstrated a capacity to form such inclusion compounds, which can also exhibit enantiodiscrimination. researchgate.netmdpi.com The steric properties of the trityl group are directly responsible for preventing close packing and creating these voids. researchgate.netnih.gov For example, the crystal structure of N-triphenylacetyl-L-tyrosine shows channels filled with solvent molecules. researchgate.net

Studies on Chirality Transfer and Helicity Induction in Trityl Derivatives

The triphenylmethyl (trityl) group, while achiral itself, can adopt a helical conformation when attached to a chiral molecule, a phenomenon central to its use in studying chirality. nih.govresearchgate.net This process, known as chirality transfer or induction, involves the transmission of stereochemical information from a permanent chiral center in the molecule to the dynamically stereogenic trityl group. nih.govnih.gov

Investigation of Dynamic Chirality Transmission

The transmission of chirality from a stereogenic center, such as the alpha-carbon of an amino acid, to the trityl group is a dynamic process. nih.govnih.gov The trityl group can be envisioned as a molecular propeller with three phenyl "blades" that can rotate. In the presence of a chiral inducer, one helical conformation (P for right-handed or M for left-handed) becomes energetically favored over the other. acs.orgresearchgate.net

This chirality transfer occurs through a cascade of weak but complementary electrostatic and steric interactions. nih.govrsc.orgnih.gov The sensitivity of this process is influenced by several factors, including the steric bulk of the substituents on the chiral center, the distance between the chiral inducer and the trityl reporter group, and the polarity of the surrounding environment. rsc.orgresearchgate.net Studies on various trityl derivatives, including those of amino acids, have shown that even subtle changes in the molecular structure can significantly impact the efficiency and direction of chirality transmission. nih.govrsc.org The process is not always straightforward and can be influenced by the presence of other stereogenic centers or functional groups within the molecule. mdpi.comnih.gov

Spectroscopic Characterization of Induced Helicity (e.g., ECD)

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for studying the induced helicity of the trityl group. researchgate.netresearchgate.net The trityl chromophore absorbs in the UV region of the electromagnetic spectrum. When the trityl group adopts a preferred helical conformation due to chirality transfer, it becomes optically active and gives rise to characteristic signals, known as Cotton effects, in the ECD spectrum. nih.govmdpi.comnih.gov

The appearance of non-zero Cotton effects in the region of trityl absorption (typically below 250 nm) is direct evidence of induced helicity. nih.govrsc.orgresearchgate.net The sign and magnitude of these Cotton effects can be correlated with the absolute configuration of the chiral inducer and the preferred helical conformation (P or M) of the trityl group. researchgate.netmdpi.com For many O- and N-trityl derivatives, the relationship between the stereochemistry and the ECD spectrum is predictable, making the trityl group a useful sensor for determining the absolute configuration of chiral molecules like alcohols and amines. acs.orgresearchgate.net Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often used in conjunction with experimental ECD data to analyze the observed spectra and confirm the induced helicity. nih.gov

Utility as a Chiral Auxiliary in Asymmetric Catalysis

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. york.ac.ukwikipedia.org After the reaction, the auxiliary is removed and can often be recovered for reuse. york.ac.uk While the primary focus of research on this compound has been in supramolecular chemistry and as a chirality sensor, the principles of chirality transfer inherent in its derivatives suggest potential applications as a chiral auxiliary in asymmetric synthesis.

The bulky trityl group, by inducing a specific conformation in the molecule, can create a biased steric environment around a reactive center. This steric hindrance can direct the approach of a reagent from a specific face, leading to the preferential formation of one stereoisomer over another. For example, salts of N-trityl amino acids, including this compound, with tert-butylamine have been shown to act as hosts for the enantioselective inclusion of alcohols, achieving high enantiomeric excess. researchgate.netresearchgate.net This demonstrates the ability of the chiral environment created by the N-trityl amino acid to differentiate between enantiomers.

While direct applications of this compound itself as a chiral auxiliary in catalytic reactions are not extensively documented in the provided context, the broader class of N-tritylated amino acids and related structures like oxazolidinones (which can be derived from amino acids) are well-established chiral auxiliaries. nih.govwikipedia.orgnih.gov These auxiliaries are used in a variety of asymmetric transformations, including alkylations and aldol (B89426) reactions. wikipedia.orgharvard.edu The fundamental principles of steric control and chirality transfer observed in this compound are the same as those that underpin the utility of these established chiral auxiliaries.

N Trityltyrosine in Radiopharmaceutical Precursor Research

Precursor Role in Fluorine-18 Labeled Radiotracer Synthesis

N-Trityltyrosine is integral to the creation of precursors for [18F]-labeled amino acid analogues. Its primary role is to shield the reactive amino group of tyrosine during the harsh conditions of radiofluorination, ensuring the selective modification of other parts of the molecule. This protection is paramount for the successful synthesis of O-(2-[18F]Fluoroethyl)-L-tyrosine, or [18F]FET, a widely used PET tracer for imaging brain tumors.

The direct precursor for [18F]FET synthesis is typically a more complex derivative of this compound, namely O-(2-tosyloxyethyl)-N-trityl-tyrosine tert-butylester (TET). snmjournals.orgmdpi.com In this compound, the amino group is protected by the trityl group, and the carboxylic acid function is protected as a tert-butyl ester. The phenolic hydroxyl group of tyrosine is modified with a 2-tosyloxyethyl group, which contains an excellent leaving group (tosylate) for the subsequent nucleophilic substitution reaction with [18F]fluoride.

The synthesis proceeds via a direct nucleophilic radiofluorination of the TET precursor. snmjournals.org In this key step, the negatively charged [18F]fluoride ion attacks the carbon atom attached to the tosyloxy group, displacing the tosylate and forming a new carbon-fluorine bond. This reaction produces the radiolabeled intermediate, O-(2-[18F]fluoroethyl)-N-trityl-tyrosine tert-butylester. The presence of the trityl and tert-butyl ester protecting groups is essential to prevent unwanted side reactions and ensure the [18F]fluoride is incorporated at the desired position.

The radiosynthesis of [18F]FET is a two-step, one-pot procedure that begins with the TET precursor. researchgate.netresearchgate.net

Radiofluorination: The process starts with the nucleophilic substitution reaction. The TET precursor is dissolved in an appropriate solvent, typically acetonitrile (B52724), and reacted with [18F]fluoride. researchgate.net This reaction is facilitated by a phase-transfer catalyst, such as Kryptofix 222 in the presence of potassium carbonate, or a tetrabutylammonium (B224687) salt. researchgate.netd-nb.info The reaction mixture is heated to high temperatures, often between 100°C and 120°C, for a short duration (e.g., 5 minutes) to drive the substitution and form the protected [18F]FET intermediate. snmjournals.orgd-nb.info

Hydrolysis (Deprotection): Following the successful incorporation of fluorine-18, the protecting groups must be removed to yield the final [18F]FET molecule. This is achieved by acid hydrolysis. snmjournals.orgresearchgate.net Hydrochloric acid (HCl) is commonly added to the reaction mixture, which is then heated again (e.g., at 100-120°C). snmjournals.orgd-nb.info The acidic conditions cleave both the N-trityl group from the amine and the tert-butyl ester group from the carboxylic acid, yielding the final O-(2-[18F]Fluoroethyl)-L-tyrosine ([18F]FET). snmjournals.org

This entire process is typically completed within 45 to 80 minutes, providing the crude radiotracer for subsequent purification. snmjournals.orgamazonaws.com

Methodological Innovations in Radiosynthetic Procedures

Continuous efforts to improve the efficiency, reliability, and accessibility of [18F]FET have led to significant methodological innovations, from optimizing reaction conditions to embracing novel synthesis platforms.

The yield and purity of [18F]FET are highly dependent on the conditions of the nucleophilic radiofluorination step. Researchers have extensively optimized several parameters to maximize radiochemical yield. This includes fine-tuning the reaction temperature, the amounts of precursor and base, the choice of solvent, and the reaction time. snmjournals.orgescholarship.org For instance, studies have explored different phase-transfer catalysts, such as tetrabutylammonium tosylate, to improve efficiency. mdpi.com

A novel approach involves the generation of gaseous [18F]triflyl fluoride (B91410) from hydrated [18F]fluoride, which can then be distilled into a dry aprotic solvent. rsc.org This method circumvents the time-consuming azeotropic drying step typically required to activate the [18F]fluoride and has been shown to produce [18F]FET with good radiochemical yields (up to 55%) and high molar activity under potentially milder conditions. rsc.orgrsc.org Such optimizations are crucial for making the synthesis more robust and cost-effective.

The translation of [18F]FET synthesis from manual laboratory setups to fully automated modules has been a major advance for clinical production. Commercial automated synthesizers such as the GE TracerLab, Trasis AllinOne, and Synthera platforms provide reproducible, high-yield production of [18F]FET suitable for routine clinical use. snmjournals.orgresearchgate.netsnmjournals.org These systems automate the entire two-step process, from [18F]fluoride handling to final formulation, within a contained and shielded environment.

More recently, microreactor or "droplet-based" technologies have emerged as a powerful tool for radiosynthesis. digitellinc.comresearchgate.net These platforms use µL-scale droplets on small chips, offering significant advantages:

Reduced Reagent Consumption: They require 20-400 times less precursor compared to conventional methods. digitellinc.com

Shorter Synthesis Times: Reaction times can be significantly reduced, often by as much as 50%. digitellinc.com

High Molar Activity: The use of minute quantities of precursor leads to products with very high molar activity.

Rapid Optimization: The small scale allows for rapid and cost-effective optimization of reaction parameters. escholarship.organsto.gov.au

These microvolume systems have successfully produced [18F]FET with high radiochemical yields (49 ± 3%) and are particularly well-suited for producing smaller batches for preclinical research. researchgate.netresearchgate.net

Table 1. Comparison of [18F]FET Synthesis Parameters on Various Automated and Microreactor Platforms.

Hydrolysis and Downstream Purification Strategies for Radiopharmaceuticals

After the synthesis of the crude [18F]FET, rigorous purification is required to remove unreacted [18F]fluoride, the TET precursor, hydrolysis byproducts, and the phase-transfer catalyst. The final product must meet stringent purity standards for clinical use.

The primary method for purification is semi-preparative High-Performance Liquid Chromatography (HPLC). snmjournals.orgsnmjournals.org The crude reaction mixture is injected into an HPLC system, typically equipped with a C18 column. snmjournals.orgamazonaws.com A mobile phase, such as a mixture of ethanol (B145695) and water, is used to separate the components. amazonaws.com The fraction containing the pure [18F]FET is collected, and the solvent is then removed to provide the final formulated product.

While effective, HPLC-based purification can be time-consuming and complex to automate. uni-luebeck.de This has driven research into simpler purification methods based on Solid-Phase Extraction (SPE). researchgate.net SPE involves passing the crude product through a series of disposable cartridges that selectively retain impurities while allowing the desired product to pass through. For [18F]FET, purification strategies have been developed using a combination of cartridges, such as neutral alumina, reverse-phase (C18), and weak anion exchange (WAX) cartridges. d-nb.inforesearchgate.net SPE methods offer the potential for faster, simpler, and more easily automated purification, although achieving the same level of purity as HPLC can be challenging. researchgate.netresearchgate.net

Table 2. Overview of Downstream Purification Strategies for [18F]FET.

Table of Mentioned Compounds

Analytical Methodologies for N Trityltyrosine Characterization and Purity Assessment

Spectroscopic Analysis for Structural Validation

Spectroscopic methods are fundamental in verifying the molecular structure of N-Trityltyrosine, ensuring the correct connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecule's carbon-hydrogen framework.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the trityl group, the tyrosine aromatic ring, and the amino acid backbone are observed. msu.edu The protons of the three phenyl rings of the trityl group typically appear as a complex multiplet in the aromatic region (approximately 7.2-7.5 ppm). nih.gov The protons on the tyrosine side-chain's phenyl group also resonate in the aromatic region but can often be distinguished from the trityl signals. The α-proton of the tyrosine backbone is expected to appear as a multiplet, its chemical shift and splitting pattern influenced by the neighboring protons of the β-carbon and the amine proton. japsonline.com The β-protons will appear as a multiplet, coupled to the α-proton. japsonline.com The n+1 rule helps in interpreting the splitting patterns, where a proton signal is split into n+1 peaks by 'n' neighboring non-equivalent protons. libretexts.org

¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. pressbooks.pubcompoundchem.com The spectrum will show distinct peaks for the quaternary carbon of the trityl group, the aromatic carbons of the trityl and tyrosine phenyl rings, the carbonyl carbon of the carboxylic acid, and the α- and β-carbons of the tyrosine backbone. wiredchemist.comlibretexts.org The chemical shifts are indicative of the electronic environment of each carbon atom. pressbooks.pub

Interactive Data Table: Representative NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| Trityl-H (aromatic) | 7.20 - 7.50 (m) | 144 - 146 (Ar-C) | The 15 protons of the three phenyl rings typically overlap. |

| Trityl-C (quaternary) | - | 70 - 75 | The carbon atom to which the three phenyl groups are attached. |

| Tyrosine-H (aromatic) | 6.70 - 7.10 (m) | 115 - 131 (Ar-C), 155-157 (C-OH) | Protons on the phenolic ring, showing characteristic ortho and meta coupling. |

| Tyrosine α-H | 3.50 - 4.00 (m) | 55 - 60 | Coupled to β-protons and NH proton. |

| Tyrosine β-H | 2.80 - 3.20 (m) | 35 - 40 | Coupled to the α-proton. |

| Carboxyl C=O | - | 170 - 175 | Typically a weak signal in ¹³C NMR. |

| NH | Variable | - | Chemical shift is concentration and solvent dependent. |

| OH (phenolic) | Variable | - | Chemical shift is concentration and solvent dependent. |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and temperature. The data presented are typical ranges.

Applications of Mass Spectrometry for Molecular Identification

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain structural information through fragmentation analysis. savemyexams.com Soft ionization techniques, such as Electrospray Ionization (ESI), are commonly used for molecules like this compound as they minimize fragmentation and predominantly show the molecular ion or a pseudomolecular ion (e.g., [M+H]⁺ or [M+Na]⁺). libretexts.org

The mass spectrum of this compound will exhibit a prominent peak corresponding to its molecular weight. A key fragmentation pathway observed in the mass spectra of N-tritylated compounds is the cleavage of the bond between the nitrogen atom and the trityl group. miamioh.edusigmaaldrich.com This results in the formation of a highly stable trityl cation (C(C₆H₅)₃⁺), which gives a characteristic peak at a mass-to-charge ratio (m/z) of 243.1. jfda-online.com This fragment is often the base peak in the spectrum due to its high stability. Other fragments may arise from the loss of small molecules like water or carbon dioxide from the parent ion or other fragment ions. savemyexams.com

Chromatographic Techniques for Purity Determination

Chromatographic methods are essential for assessing the purity of this compound by separating it from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantitative analysis of this compound purity. japsonline.com Reversed-phase HPLC (RP-HPLC) is typically the method of choice, where a nonpolar stationary phase is used with a polar mobile phase. japsonline.comnih.gov

Method development for this compound analysis involves optimizing several parameters to achieve good separation and peak shape. nih.gov A C18 column is a common stationary phase for the separation of amino acids and their derivatives. japsonline.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like trifluoroacetic acid or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govchromatographyonline.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components. researchgate.net Detection is typically performed using a UV detector, as the aromatic rings in this compound absorb UV light, often around 254 nm or 278 nm. japsonline.com The retention time of the this compound peak is a characteristic parameter under specific chromatographic conditions. acs.orgpaulussegroup.com

Interactive Data Table: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 20% to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

| Column Temperature | 25 °C |

Note: This is a representative method and may require optimization for specific samples and systems.

Thin-Layer Chromatography (TLC) in Process Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring the progress of the synthesis of this compound. nih.gov It allows for the qualitative assessment of the consumption of starting materials (e.g., tyrosine) and the formation of the product. japsonline.com

In a typical TLC analysis for the tritylation of tyrosine, a small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel 60 F₂₅₄) alongside spots of the starting materials (tyrosine and trityl chloride) and a co-spot containing both the reaction mixture and the starting material. mdpi.com The plate is then developed in an appropriate solvent system, which is chosen to provide good separation between the starting materials and the product. sepscience.com Given the difference in polarity between tyrosine (polar) and this compound (less polar due to the large, nonpolar trityl group), a solvent system of intermediate polarity, such as a mixture of ethyl acetate (B1210297) and hexane (B92381) or dichloromethane (B109758) and methanol, is often effective. nih.gov

After development, the spots are visualized, typically under UV light, where the aromatic rings of the compounds will appear as dark spots. mdpi.com The progress of the reaction can be determined by the disappearance of the starting material spot and the appearance of a new spot corresponding to this compound. The relative retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property for each compound in a given TLC system. sepscience.com

Advanced Analytical Approaches for Mechanistic and Application Studies